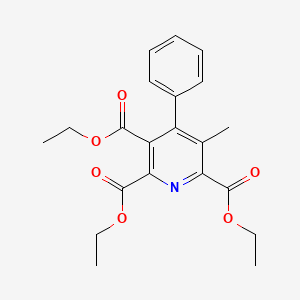
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methyl, phenyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as substituted pyridines, with triethyl orthoformate under acidic conditions. The reaction may require catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted esters .
Scientific Research Applications
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 4-methyl-1H-pyrrole-2,3,5-tricarboxylate
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in structure but contains a triazine ring instead of a pyridine ring.
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C21H23NO6/c1-5-26-19(23)16-15(14-11-9-8-10-12-14)13(4)17(20(24)27-6-2)22-18(16)21(25)28-7-3/h8-12H,5-7H2,1-4H3 |
InChI Key |
RPZATJVDDYWYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















